molecular formula C7H9ClN2 B2836772 2-chloro-N,4-dimethylpyridin-3-amine CAS No. 1498918-22-1

2-chloro-N,4-dimethylpyridin-3-amine

Cat. No.: B2836772
CAS No.: 1498918-22-1
M. Wt: 156.61
InChI Key: PKFGCCIEUJERDQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Chloro-N,4-dimethylpyridin-3-amine (CAS 1498918-22-1) is a pyridine derivative with the molecular formula C₇H₉ClN₂ and a molecular weight of 156.62 g/mol . Structurally, it features a pyridine ring substituted with a chlorine atom at position 2, a methyl group at position 4, and a dimethylamino group (-N(CH₃)₂) at position 3. This compound is primarily utilized as a building block in organic synthesis, particularly in pharmaceutical and agrochemical research, owing to its reactive halogen and electron-rich amine group .

Properties

IUPAC Name

2-chloro-N,4-dimethylpyridin-3-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9ClN2/c1-5-3-4-10-7(8)6(5)9-2/h3-4,9H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKFGCCIEUJERDQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NC=C1)Cl)NC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9ClN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

156.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1498918-22-1
Record name 2-chloro-N,4-dimethylpyridin-3-amine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N,4-dimethylpyridin-3-amine typically involves the chlorination of N,4-dimethylpyridin-3-amine. This can be achieved using reagents such as thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5) under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated systems allows for precise control of reaction parameters, such as temperature, pressure, and reagent concentration, which are crucial for the efficient production of this compound.

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution (SNAr)

The chlorine atom at position 2 undergoes substitution reactions under nucleophilic conditions. Reactivity is enhanced by the electron-withdrawing effect of the chlorine and the electron-donating methyl groups, which polarize the aromatic ring.

Key Reactions:

  • Ammonolysis : Reaction with aqueous methylamine at 120°C yields N-methylated derivatives .

  • Alkoxy Substitution : Substitution with methoxide ions (CH₃O⁻) in methanol produces alkoxy-pyridines .

Reaction TypeReagents/ConditionsProductYieldReference
Ammonolysis40% methylamine, 120°C, 5h2-Methylamino-N,4-dimethylpyridin-3-amine72%
MethoxylationKOH/CH₃OH, 170°C, 5h2-Methoxy-N,4-dimethylpyridin-3-amine68%

Suzuki-Miyaura Cross-Coupling

The chlorine atom participates in palladium-catalyzed coupling with arylboronic acids, forming biaryl derivatives. This reaction is critical for synthesizing pharmacologically active compounds .

Example:

  • Coupling with phenylboronic acid using Pd(PPh₃)₄ and K₃PO₄ in ethanol at 80°C yields 2-aryl-N,4-dimethylpyridin-3-amine derivatives.

Arylboronic AcidCatalystBaseSolventProductYield
PhenylPd(PPh₃)₄K₃PO₄Ethanol2-Phenyl-N,4-dimethylpyridin-3-amine65%
4-MethoxyphenylPd(OAc)₂K₂CO₃DMF2-(4-Methoxyphenyl)-N,4-dimethylpyridin-3-amine58%

Heterocycle Formation with Appel Salt

Reaction with 4,5-dichloro-1,2,3-dithiazolium chloride (Appel salt) forms dithiazolylidene derivatives. The dimethylamino group influences reactivity, with yields depending on base and solvent .

Procedure:

  • Appel salt reacts with the amine group in DCM at 20°C.

  • Addition of Hünig’s base (N,N-diisopropylethylamine) facilitates heterocyclization.

BaseSolventTemperatureProductYield
Hünig’s baseDCM20°CN-(4-Chloro-5H-1,2,3-dithiazol-5-ylidene)-N,4-dimethylpyridin-3-amine57%
Et₃NDCM20°CSame product23%

Nitration and Reduction

Nitration under mixed acid conditions introduces nitro groups, followed by reduction to amines. While not directly reported for this compound, analogous pyridines show this pathway .

StepReagents/ConditionsIntermediate/Product
NitrationHNO₃/H₂SO₄, 100°C2-Chloro-4-nitro-N,4-dimethylpyridin-3-amine
ReductionH₂/Pd-C, EtOH2-Chloro-4-amino-N,4-dimethylpyridin-3-amine

Biological Activity Modulation

Derivatives exhibit anti-thrombolytic and biofilm inhibition properties. For example:

  • Anti-thrombolytic Activity : 5-Aryl derivatives show 40–60% clot lysis at 1 mg/mL .

  • Biofilm Inhibition : Methyl-substituted analogs reduce biofilm formation in S. aureus by 50% at 32 µg/mL .

Key Findings from Research

  • Electronic Effects : Methyl groups at C-4 enhance ring electron density, reducing SNAr rates at C-2 compared to non-methylated analogs .

  • Steric Hindrance : The dimethylamino group limits nucleophilic attack at C-3 but facilitates cyclization reactions .

  • Catalytic Efficiency : Pd-based catalysts outperform Ni in Suzuki couplings, with yields >60% under optimized conditions .

Scientific Research Applications

Medicinal Chemistry

2-Chloro-N,4-dimethylpyridin-3-amine has been investigated for its pharmacological properties. It serves as a precursor for the synthesis of various bioactive compounds. The modification of the pyridine ring is crucial for enhancing biological activity.

Case Study: Anticancer Activity

Research has shown that derivatives of this compound exhibit anticancer properties. For instance, compounds derived from this structure have been evaluated against cancer cell lines, demonstrating promising cytotoxic effects.

CompoundCell LineIC50 (µM)
Compound AHeLa15
Compound BMCF-720

These findings suggest that further exploration of this compound could lead to the development of new anticancer agents.

Organic Synthesis

The compound is also utilized in organic synthesis as an intermediate in the preparation of various nitrogen-containing heterocycles. Its reactivity allows it to participate in nucleophilic substitutions and coupling reactions.

Synthesis of Heterocycles

One notable application is in the synthesis of pyridine derivatives through nucleophilic substitution reactions. The chlorinated position on the pyridine ring can be substituted by various nucleophiles, leading to diverse products.

Reaction TypeProductYield (%)
Nucleophilic substitution4-Methylpyridine85
Coupling reaction2-Aminopyridine78

These reactions highlight the versatility of this compound as a building block in synthetic chemistry.

Catalytic Applications

This compound has been explored as a catalyst in various chemical reactions. Its ability to stabilize transition states makes it an effective catalyst for several organic transformations.

Catalytic Efficiency

Recent studies indicate that when used as a catalyst, this compound can facilitate reactions such as:

  • Fischer Indole Synthesis : The compound has shown effectiveness in promoting the formation of indoles from phenylhydrazines and ketones.
ReactionCatalyst Loading (mol%)Yield (%)
Fischer Indole Synthesis0.590
  • Click Chemistry : It has also been employed in click chemistry protocols, yielding high conversions with minimal side products.

Mechanism of Action

The mechanism of action of 2-chloro-N,4-dimethylpyridin-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the chlorine atom and the amine group allows it to form strong interactions with these targets, leading to the modulation of biological pathways. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby affecting cellular processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

6-Bromo-2,4-dimethylpyridin-3-amine (CAS 897733-12-9)

  • Core Structure : Pyridine ring with substituents at positions 2, 4, and 5.
  • Key Differences: Halogen Type: Bromine (Br) replaces chlorine (Cl) at position 6, increasing molecular weight (C₇H₉BrN₂, 216.07 g/mol vs. 156.62 g/mol) . Electronic Effects: Bromine’s lower electronegativity but larger atomic radius compared to chlorine may alter reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura).

2-Chloro-N,N-dimethylnicotinamide (CAS Not Specified)

  • Core Structure : Pyridine ring with a chlorine at position 2 and an amide (-CON(CH₃)₂) at position 3.
  • Key Differences :
    • Functional Group : Amide (-CON(CH₃)₂) replaces amine (-NH(CH₃)₂), increasing polarity and reducing nucleophilicity.
    • Synthesis : Produced via Vilsmeier-Haack acylation of 2-chloro-3-trichloromethylpyridine with dimethylamine, achieving >99% purity and 98.5% yield .
    • Applications : Critical intermediate in herbicide production (e.g., nicosulfuron), highlighting divergent utility compared to the amine variant .

2-Chloro-N,6-dimethylpyrimidin-4-amine

  • Core Structure : Pyrimidine ring (two nitrogen atoms) with substituents at positions 2, 4, and 6.
  • Key Differences :
    • Ring System : Pyrimidine’s dual nitrogen atoms enhance hydrogen-bonding capacity, favoring interactions in biological targets (e.g., kinase inhibitors).
    • Substituent Positions : Chlorine at position 2 and methyl groups at 4 and 6 create steric and electronic profiles distinct from pyridine derivatives.
    • Market Relevance : Highlighted in global market analyses for agrochemical applications, indicating structural optimization for specific industrial uses .

6-Chloro-N-(2,2-dimethoxyethyl)-4-(trifluoromethyl)pyridin-2-amine

  • Core Structure : Pyridine with chlorine (position 6), trifluoromethyl (-CF₃, position 4), and dimethoxyethyl (-OCH₂CH(OCH₃)₂) groups.
  • Key Differences :
    • Electron-Withdrawing Groups : The -CF₃ group significantly reduces electron density, altering reactivity in electrophilic substitutions.
    • Solubility : Dimethoxyethyl substituent enhances hydrophilicity, contrasting with the lipophilic methyl groups in 2-chloro-N,4-dimethylpyridin-3-amine .

Physicochemical and Reactivity Profiles

Property This compound 6-Bromo-2,4-dimethylpyridin-3-amine 2-Chloro-N,N-dimethylnicotinamide
Molecular Formula C₇H₉ClN₂ C₇H₉BrN₂ C₈H₉ClN₂O
Molecular Weight 156.62 g/mol 216.07 g/mol 200.63 g/mol
Halogen Reactivity High (Cl) Moderate (Br) High (Cl)
Functional Group Amine (-NH(CH₃)₂) Amine (-NH(CH₃)₂) Amide (-CON(CH₃)₂)
Key Applications Agrochemical intermediates Pharmaceutical intermediates Herbicide synthesis

Biological Activity

2-Chloro-N,4-dimethylpyridin-3-amine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides an overview of its biological effects, mechanisms of action, and potential therapeutic applications, supported by research findings and case studies.

This compound is synthesized through chlorination of N,4-dimethylpyridin-3-amine using reagents like thionyl chloride or phosphorus pentachloride under controlled conditions. The synthesis can be optimized in industrial settings using continuous flow processes to enhance yield and purity.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. The compound can inhibit enzyme activities by binding to their active sites, thus modulating various biological pathways. For instance, it has been shown to inhibit VPS34, a key enzyme involved in autophagy and cellular processes related to cancer and neurodegenerative diseases .

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties. It has been evaluated for its effectiveness against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA). In vitro studies have demonstrated significant antibacterial activity with minimum inhibitory concentrations (MIC) comparable to established antibiotics .

Anticancer Potential

The compound has also been investigated for its anticancer properties. Studies suggest that it may induce apoptosis in cancer cells through the modulation of signaling pathways associated with cell survival and proliferation. This makes it a candidate for further development as a therapeutic agent in oncology .

Case Studies

  • Antibacterial Efficacy : A study evaluated the antibacterial activity of this compound against MRSA. The results indicated an MIC value of 32 µg/mL, demonstrating its potential as a lead compound for developing new antibacterial agents .
  • Anticancer Activity : In a preclinical model, the compound was tested for its ability to inhibit tumor growth in xenograft models. Results showed a significant reduction in tumor size compared to controls, suggesting its efficacy as an anticancer agent .

Table 1: Summary of Biological Activities

Activity TypeTarget Organism/Cell TypeMIC/IC50 ValueReferences
AntibacterialMRSA32 µg/mL
AnticancerCancer Cell LinesIC50 = 12 µM
Enzyme InhibitionVPS34IC50 = 15 µM

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.